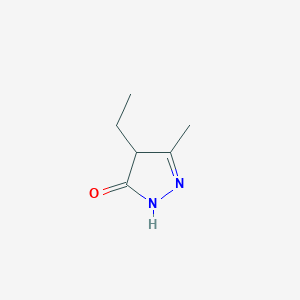

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

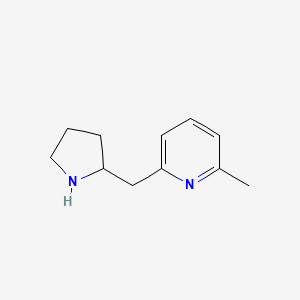

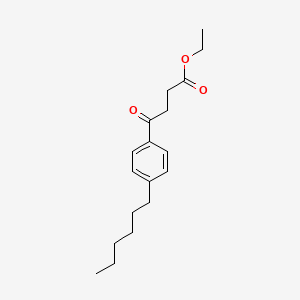

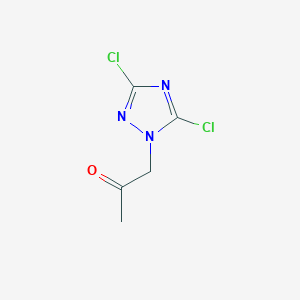

“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” is a derivative of the pyrazole family1. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms1.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can produce related compounds2.

Molecular Structure Analysis

The molecular structure of pyrazole comprises a five-membered ring with two nitrogen atoms and three carbon atoms1. The exact structure of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would require further information or computational analysis for accurate determination.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride can react with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles1.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure. For instance, a related compound, “4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one”, is described as red light yellow to yellow and is insoluble in water but slightly soluble in alcohol4.科学研究应用

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : The synthesis of these derivatives involves the Friedländer condensation of o-aminoacetyl derivatives with active methylene ketones .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Heteroannulated Difurochromenes

- Scientific Field : Organic Chemistry .

- Application Summary : The goal of this study was directed to synthesize a novel class of annulated compounds containing difurochromenes .

- Methods of Application : The synthesis involved Friedländer condensation of o-aminoacetyl derivative with active methylene ketones .

- Results or Outcomes : A significant cytotoxic activity was seen upon the annulation of the starting compound with thiazolopyridine .

-

1,2,3-Triazole Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

- Methods of Application : The synthesis of these derivatives is not specified in the source .

- Results or Outcomes : These derivatives have shown promising results in the treatment of various diseases .

安全和危害

The safety and hazards associated with “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure and use. For instance, a related compound, “2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one”, has been associated with certain hazard statements5.

未来方向

The future directions for research on “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” and related compounds could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry13.

Please note that this analysis is based on the available information and may not fully cover all aspects of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one”. Further research and analysis would be required for a more comprehensive understanding.

属性

IUPAC Name |

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVLIUKMCNXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NNC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389205 |

Source

|

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one | |

CAS RN |

29211-62-9 |

Source

|

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)